(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid
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Overview
Description
Aspirin-triggered resolvin D6 is a member of the class of resolvins that is (5E,7Z,10Z,13Z,15E,19Z)-docosahexaenoic acid carrying two hydroxy substituents at positions 4 and 17 (the 4S,17R-stereoisomer). It has a role as an anti-inflammatory agent and a human xenobiotic metabolite. It is a diol, a resolvin, a secondary allylic alcohol and a hydroxy polyunsaturated fatty acid.
Scientific Research Applications
Anti-Inflammatory and Proresolving Actions
Compounds derived from docosahexaenoic acid (DHA), like (4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid, have been identified as potent anti-inflammatory and proresolving mediators. For example, maresins, produced by macrophages from DHA, exhibit strong anti-inflammatory and proresolving activities, similar in potency to resolvin E1 and protectin D1 (Serhan et al., 2009). These findings suggest their potential therapeutic applications in controlling acute inflammation, tissue homeostasis, wound healing, and host defense.
Therapeutic Potential in Pulmonary Fibrosis
Research indicates that compounds like Protectin DX (PDX), generated from omega-3 fatty docosahexaenoic acids, have therapeutic effects on pulmonary fibrosis. A study demonstrated that PDX posttreatment could ameliorate bleomycin-induced pulmonary fibrosis and lung dysfunction in mice, suggesting its potential as a promising therapy for fibrotic lung diseases (Li et al., 2017).
Role in Resolution of Inflammation
DHA-derived mediators, including (4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid, play a significant role in the self-limited resolution of inflammation. They are generated during inflammation resolution and possess anti-inflammatory and proresolving properties. This is evident in human blood following omega-3 fatty acid supplementation, highlighting their physiological relevance in inflammation control (Mas et al., 2012).
Insights into Structural and Biological Functions
Studies on the structural insights and biological functions of similar compounds have provided valuable information. For instance, research on Resolvin D4, a proresolving lipid mediator biosynthesized from DHA, has shed light on its role in regulating biological actions during the resolution of inflammation. This includes its potential in protecting organs from ischemic injury and enhancing the phagocytic function of neutrophils and monocytes (Winkler et al., 2018).
properties
Product Name |
(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid |
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Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-12-15-20(23)16-13-10-8-6-4-5-7-9-11-14-17-21(24)18-19-22(25)26/h3-5,8-14,16-17,20-21,23-24H,2,6-7,15,18-19H2,1H3,(H,25,26)/b5-4-,10-8-,11-9-,12-3-,16-13+,17-14+/t20-,21-/m1/s1 |
InChI Key |
JKPUWSZSJINVLB-VDOHSOROSA-N |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CC=CC(CCC(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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